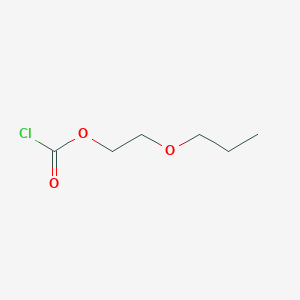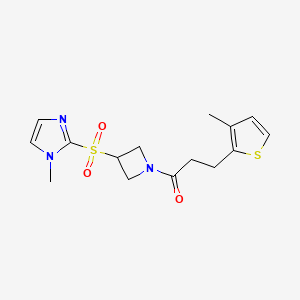
2-Propoxyethyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxyethyl chloroformate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Métodos De Preparación
2-Propoxyethyl chloroformate can be synthesized through the reaction of phosgene with 2-propoxyethanol. The reaction is typically carried out in a solvent such as toluene at low temperatures (between -5°C and 5°C) to control the reaction rate and yield. The process involves the absorption of phosgene into the solvent, followed by the addition of 2-propoxyethanol. The reaction mixture is then maintained at the desired temperature until the reaction is complete .
Análisis De Reacciones Químicas
2-Propoxyethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2-propoxyethanol, carbon dioxide, and hydrogen chloride.
Decomposition: It can decompose to form alkyl chlorides and carbon dioxide under certain conditions.
Aplicaciones Científicas De Investigación
2-Propoxyethyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It is employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS) to analyze polar compounds by converting them into more volatile derivatives.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-propoxyethyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, facilitating the formation of carbamates and carbonate esters. The hydrolysis of this compound in water results in the formation of 2-propoxyethanol, carbon dioxide, and hydrogen chloride .
Comparación Con Compuestos Similares
2-Propoxyethyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl substituents, which affect their thermal stability and reactivity. For example:
Methyl Chloroformate: More volatile and hydrolyzes more rapidly in water.
Ethyl Chloroformate: Similar reactivity but slightly less volatile than methyl chloroformate.
Benzyl Chloroformate: More thermally stable due to the aromatic ring.
These differences highlight the unique properties of this compound, making it suitable for specific applications where other chloroformates may not be as effective.
Propiedades
IUPAC Name |
2-propoxyethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFKSIGEAIQWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2979545.png)
![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)
![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)





![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2979563.png)
![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)
